molecular formula C9H6KNO2 B14289429 potassium;5-nitroinden-5-ide CAS No. 138710-20-0

potassium;5-nitroinden-5-ide

Cat. No.: B14289429
CAS No.: 138710-20-0
M. Wt: 199.25 g/mol
InChI Key: KUDYTSWLLPCHIT-UHFFFAOYSA-N
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Description

Potassium;5-nitroinden-5-ide is a chemical compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an indene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-nitroinden-5-ide typically involves the nitration of indene followed by the formation of the potassium salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the indene ring. The reaction is usually conducted at low temperatures to control the reaction rate and prevent over-nitration.

After nitration, the resulting 5-nitroindene is treated with a potassium hydroxide solution to form the potassium salt. The reaction conditions for this step include maintaining a basic environment and controlling the temperature to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as crystallization and filtration, ensures the purity of the final product. Additionally, industrial processes may incorporate safety measures to handle the reactive and potentially hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-nitroinden-5-ide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or sulfonating agents (SO3).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 5-aminoindene.

    Substitution: Formation of halogenated or sulfonated derivatives of 5-nitroindene.

Scientific Research Applications

Potassium;5-nitroinden-5-ide has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of potassium;5-nitroinden-5-ide involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates that can interact with biological or chemical targets.

Comparison with Similar Compounds

Similar Compounds

    Potassium iodide (KI): A simple ionic compound with different chemical properties and applications.

    Potassium iodate (KIO3): Another potassium salt with distinct reactivity and uses.

    5-nitroindene: The non-potassium salt form of the compound, which has similar but distinct chemical behavior.

Uniqueness

Potassium;5-nitroinden-5-ide is unique due to the presence of both the nitro group and the potassium ion, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for specific interactions and reactions that are not observed in similar compounds.

Properties

CAS No.

138710-20-0

Molecular Formula

C9H6KNO2

Molecular Weight

199.25 g/mol

IUPAC Name

potassium;5-nitroinden-5-ide

InChI

InChI=1S/C9H6NO2.K/c11-10(12)9-5-4-7-2-1-3-8(7)6-9;/h1-6H;/q-1;+1

InChI Key

KUDYTSWLLPCHIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C[C-](C=CC2=C1)[N+](=O)[O-].[K+]

Origin of Product

United States

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